Cas no 79416-02-7 (1-(2-methoxyphenyl)cyclohexan-1-ol)

1-(2-Methoxyphenyl)cyclohexan-1-ol is a substituted cyclohexanol derivative featuring a methoxyphenyl moiety at the 1-position. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, particularly in pharmaceutical and agrochemical research. The presence of both hydroxyl and methoxy functional groups offers versatility for further chemical modifications, such as etherification or esterification. Its cyclohexane backbone provides structural rigidity, which may be advantageous in designing compounds with specific stereochemical or conformational properties. The product is typically characterized by standard analytical techniques, including NMR, HPLC, and mass spectrometry, ensuring high purity for research applications.
1-(2-methoxyphenyl)cyclohexan-1-ol structure
79416-02-7 structure
Product Name:1-(2-methoxyphenyl)cyclohexan-1-ol
CAS No:79416-02-7
MF:C13H18O2
MW:206.280824184418
MDL:MFCD12152900
CID:574005
PubChem ID:260156
Update Time:2025-06-09

1-(2-methoxyphenyl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol,1-(2-methoxyphenyl)-
    • 1-(2-methoxyphenyl)cyclohexan-1-ol
    • 1-(2-methoxyphenyl)cyclohexanol
    • 1-(2-Methoxy-phenyl)-cyclohexanol
    • 1-(o-methoxyphenyl)cyclohexanol
    • AC1L62K4
    • AC1Q7ASQ
    • CTK5E6769
    • KST-1B8684
    • NSC91067
    • SureCN5349498
    • EN300-319921
    • SCHEMBL5349498
    • DTXSID70293629
    • NSC-91067
    • 79416-02-7
    • MDL: MFCD12152900
    • Inchi: 1S/C13H18O2/c1-15-12-8-4-3-7-11(12)13(14)9-5-2-6-10-13/h3-4,7-8,14H,2,5-6,9-10H2,1H3
    • InChI Key: MFMBQRRCHLLMJE-UHFFFAOYSA-N
    • SMILES: OC1(C2C=CC=CC=2OC)CCCCC1

Computed Properties

  • Exact Mass: 206.13074
  • Monoisotopic Mass: 206.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.085
  • Boiling Point: 343.1°C at 760 mmHg
  • Flash Point: 150.8°C
  • Refractive Index: 1.547
  • PSA: 29.46
  • LogP: 2.84690

1-(2-methoxyphenyl)cyclohexan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-319921-0.05g
1-(2-methoxyphenyl)cyclohexan-1-ol
79416-02-7
0.05g
$348.0 2023-09-04
Enamine
EN300-319921-0.1g
1-(2-methoxyphenyl)cyclohexan-1-ol
79416-02-7
0.1g
$364.0 2023-09-04
Enamine
EN300-319921-0.25g
1-(2-methoxyphenyl)cyclohexan-1-ol
79416-02-7
0.25g
$381.0 2023-09-04
Enamine
EN300-319921-0.5g
1-(2-methoxyphenyl)cyclohexan-1-ol
79416-02-7
0.5g
$397.0 2023-09-04
Enamine
EN300-319921-1.0g
1-(2-methoxyphenyl)cyclohexan-1-ol
79416-02-7
1g
$0.0 2023-06-07
Enamine
EN300-319921-2.5g
1-(2-methoxyphenyl)cyclohexan-1-ol
79416-02-7
2.5g
$810.0 2023-09-04
Enamine
EN300-319921-5.0g
1-(2-methoxyphenyl)cyclohexan-1-ol
79416-02-7
5.0g
$2360.0 2023-02-24
Enamine
EN300-319921-10.0g
1-(2-methoxyphenyl)cyclohexan-1-ol
79416-02-7
10.0g
$3500.0 2023-02-24
Enamine
EN300-319921-1g
1-(2-methoxyphenyl)cyclohexan-1-ol
79416-02-7
1g
$414.0 2023-09-04
Enamine
EN300-319921-5g
1-(2-methoxyphenyl)cyclohexan-1-ol
79416-02-7
5g
$1199.0 2023-09-04

1-(2-methoxyphenyl)cyclohexan-1-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:79416-02-7)1-(2-methoxyphenyl)cyclohexan-1-ol
Order Number:A1212214
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:56
Price ($):248/807/1348
Email:sales@amadischem.com

Additional information on 1-(2-methoxyphenyl)cyclohexan-1-ol

Comprehensive Overview of 1-(2-Methoxyphenyl)cyclohexan-1-ol (CAS No. 79416-02-7): Properties, Applications, and Industry Insights

1-(2-Methoxyphenyl)cyclohexan-1-ol (CAS No. 79416-02-7) is a versatile organic compound with a unique structural framework combining a cyclohexanol moiety and a methoxyphenyl group. This aromatic alcohol derivative has garnered significant attention in pharmaceutical and fine chemical industries due to its potential as a chiral building block and intermediate in synthetic pathways. The compound's molecular formula C13H18O2 and molecular weight 206.28 g/mol make it particularly interesting for researchers exploring structure-activity relationships in drug discovery.

Recent studies highlight the growing demand for functionalized cyclohexanol derivatives like 1-(2-Methoxyphenyl)cyclohexan-1-ol in asymmetric synthesis. The presence of both hydroxyl and methoxy functional groups enables diverse chemical modifications, making it valuable for creating optically active compounds. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are typically employed to characterize this compound, with purity standards often exceeding 97% for research-grade material.

The pharmaceutical industry has shown particular interest in 79416-02-7 as potential precursor for CNS-active compounds, with researchers investigating its utility in developing novel neuromodulators. Its structural similarity to known pharmacophores has led to exploration in GPCR-targeted drug development, aligning with current trends in precision medicine. The compound's logP value (estimated 2.8-3.2) suggests favorable blood-brain barrier permeability, a hot topic in neuropharmacology research.

In material science, 1-(2-Methoxyphenyl)cyclohexan-1-ol serves as monomer for specialty polymeric materials. Its rigid cyclohexane ring contributes to thermal stability in high-performance polymers, while the aromatic system enables π-π stacking interactions valuable for organic electronics. These properties align with industry demands for sustainable materials and green chemistry initiatives—frequent search terms in academic and industrial databases.

Quality control protocols for CAS 79416-02-7 emphasize strict monitoring of isomeric purity, as the compound's stereochemistry significantly impacts its applications. Current Good Manufacturing Practice (cGMP) standards require comprehensive impurity profiling, particularly for pharmaceutical applications. The compound typically appears as white to off-white crystalline powder with melting point range 78-82°C, though polymorphic forms may exist.

Environmental and safety assessments indicate 1-(2-Methoxyphenyl)cyclohexan-1-ol demonstrates favorable biodegradability profiles compared to fully aromatic analogues. Recent QSAR studies predict low ecotoxicity, making it attractive for green synthesis applications—a key consideration for manufacturers addressing EPA regulations and REACH compliance requirements.

The global market for cyclohexanol derivatives like 79416-02-7 is projected to grow at 6.2% CAGR (2023-2030), driven by expanding applications in electronic materials and pharmaceutical intermediates. Patent analysis reveals increasing innovation around this scaffold, particularly in catalyzed asymmetric synthesis methods—a trending topic in organic chemistry publications.

Researchers frequently inquire about synthetic routes to 1-(2-Methoxyphenyl)cyclohexan-1-ol, with current literature favoring Grignard reactions or hydrogenation approaches. The compound's storage stability under nitrogen atmosphere and recommended handling precautions are common technical questions from laboratory personnel. Analytical method development for enantiomeric excess determination remains an active research area.

Emerging applications include use as chiral auxiliary in asymmetric catalysis and template for molecularly imprinted polymers (MIPs). These cutting-edge applications connect with popular search terms like advanced materials design and molecular recognition technologies. The compound's hydrogen bonding capacity makes it particularly suitable for supramolecular chemistry applications.

Standard characterization data for 1-(2-Methoxyphenyl)cyclohexan-1-ol includes IR spectral peaks at 3350 cm-1 (O-H stretch) and 1250 cm-1 (C-O stretch), with proton NMR showing characteristic signals at δ 7.2-6.8 (aromatic protons) and δ 3.8 (methoxy singlet). These spectral features aid in compound identification and quality verification procedures.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79416-02-7)1-(2-methoxyphenyl)cyclohexan-1-ol
A1212214
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):248/807/1348
Email